molecular formula C14H21NO2 B2598978 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime CAS No. 347367-16-2

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime

Cat. No. B2598978
M. Wt: 235.327
InChI Key: BBHDVUIOGNDJGN-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime is a chemical compound with the linear formula C14H21NO2 . It has a molecular weight of 235.329 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime are not fully detailed in the available resources. The compound has a molecular weight of 235.329 .

Scientific Research Applications

Crystallographic Insights

Benzaldehyde oximes demonstrate unique intra- and intermolecular hydrogen bonding, influencing their crystal structures and properties. For example, 2-Formylthymol oxime, a related compound, exhibits strong O—H⋯N intramolecular hydrogen bonding and forms extended chains through weaker intermolecular interactions. This behavior is crucial for understanding molecular assembly and designing materials with specific crystallographic characteristics (Bendre, Butcher, & Kuwar, 2005).

Organic Synthesis Applications

Benzaldehyde oximes are valuable intermediates in organic synthesis. They participate in various reactions, including Pd-catalyzed ortho C-H hydroxylation, which highlights their role in synthesizing hydroxylated benzaldehydes, a key step in synthesizing complex organic molecules (Chen, Ozturk, & Sorensen, 2017).

Antimicrobial Activity

Esters of benzaldehyde oximes, such as those derived from 3-ethoxy-4-hydroxybenzaldehyde oxime, show promising in vitro antifungal and antibacterial activities. These compounds' effectiveness against pathogenic fungi and bacteria underscores their potential in developing new antimicrobial agents (Ahluwalia et al., 2017).

Catalytic Processes

Benzaldehyde oximes are also involved in catalytic processes, such as the synthesis of benzaldehyde oxime using Iron(III) Chloride as a catalyst. This process exemplifies the oximes' role in catalyzing chemical reactions, which is essential for industrial chemistry and the synthesis of various chemical products (Zhang Hong-ping, 2012).

Safety And Hazards

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime is classified as an irritant . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15-17/h7-8,16-17H,4-6,9H2,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDVUIOGNDJGN-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1CO)CC)C=NO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1CO)CC)/C=N/O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.